Cas no 1804767-79-0 (2-Hydroxy-6-iodo-4-methoxy-3-(trifluoromethoxy)pyridine)

2-Hydroxy-6-iodo-4-methoxy-3-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-6-iodo-4-methoxy-3-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H5F3INO3/c1-14-3-2-4(11)12-6(13)5(3)15-7(8,9)10/h2H,1H3,(H,12,13)
- InChI Key: DKUBTTRMSCHNNU-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(N1)=O)OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 348
- XLogP3: 1.9
- Topological Polar Surface Area: 47.6
2-Hydroxy-6-iodo-4-methoxy-3-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029096788-1g |
2-Hydroxy-6-iodo-4-methoxy-3-(trifluoromethoxy)pyridine |
1804767-79-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Hydroxy-6-iodo-4-methoxy-3-(trifluoromethoxy)pyridine Related Literature
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on 2-Hydroxy-6-iodo-4-methoxy-3-(trifluoromethoxy)pyridine
2-Hydroxy-6-Iodo-4-Methoxy-3-(Trifluoromethoxy)Pyridine: A Comprehensive Overview
2-Hydroxy-6-Iodo-4-Methoxy-3-(Trifluoromethoxy)Pyridine (CAS No. 1804767-79-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and agricultural chemistry. This compound is characterized by its unique pyridine ring structure, which incorporates multiple functional groups, including a hydroxyl group, an iodo substituent, a methoxy group, and a trifluoromethoxy group. These substituents contribute to its diverse chemical properties and potential applications.
The synthesis of 2-Hydroxy-6-Iodo-4-Methoxy-3-(Trifluoromethoxy)Pyridine involves a series of intricate organic reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and industrial applications. The use of microwave-assisted synthesis and continuous flow reactors has further enhanced the reaction efficiency and purity of the final product.
One of the most notable applications of 2-Hydroxy-6-Iodo-4-Methoxy-3-(Trifluoromethoxy)Pyridine is in the development of novel pharmaceutical agents. The compound's ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), has been extensively studied. For instance, recent research has demonstrated its potential as a lead compound for anti-cancer drug development due to its ability to inhibit tumor growth in preclinical models.
In addition to its pharmacological applications, 2-Hydroxy-6-Iodo-4-Methoxy-3-(Trifluoromethoxy)Pyridine has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The trifluoromethoxy group imparts electron-withdrawing effects, which can enhance the semiconductor properties of the material. Recent studies have explored its integration into conjugated polymers for advanced electronic devices.
The environmental impact of 2-Hydroxy-6-Iodo-4-Methoxy-3-(Trifluoromethoxy)Pyridine is another area of active research. Its biodegradation pathways and toxicity profiles are being investigated to ensure sustainable use in industrial processes. Preliminary findings suggest that the compound exhibits low acute toxicity in aquatic organisms, but further studies are required to assess its long-term environmental effects.
From a structural perspective, the pyridine ring in 2-Hydroxy-6-Iodo-4-Methoxy-3-(Trifluoromethoxy)Pyridine provides a rigid framework that facilitates various chemical transformations. The hydroxyl group at position 2 introduces hydrophilic properties, while the methoxy group at position 4 enhances solubility in organic solvents. The trifluoromethoxy group at position 3 contributes to both electronic and steric effects, making it a versatile building block for further chemical modifications.
Recent advancements in computational chemistry have enabled detailed molecular modeling of 2-Hydroxy-6-Iodo-4-Methoxy-3-(Trifluoromethoxy)Pyridine. Quantum mechanical calculations have provided insights into its electronic structure, reactivity patterns, and potential interactions with biological systems. These computational tools are instrumental in guiding experimental designs and optimizing synthetic routes.
In conclusion, 2-Hydroxy-6-Iodo
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